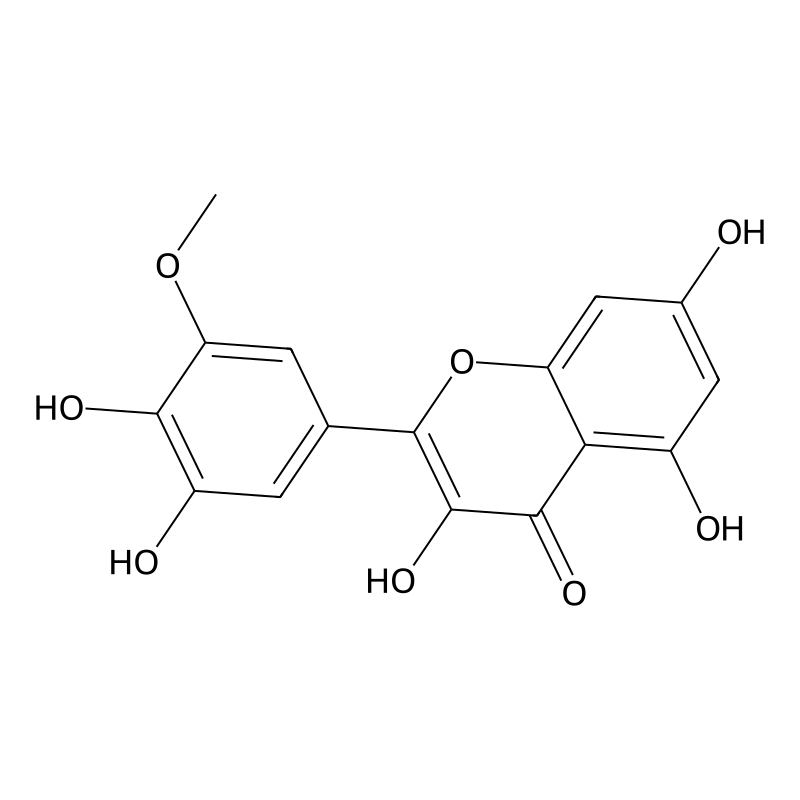

Laricitrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-Cancer Properties

Several studies suggest laricitrin's potential as an anti-cancer agent. Research indicates its ability to:

- Inhibit cancer cell proliferation: Laricitrin may hinder the growth and multiplication of cancer cells in various types of cancer, including lung, breast, and colon cancers [].

- Induce cell cycle arrest: Studies suggest laricitrin can arrest cancer cells in specific stages of the cell cycle, preventing their uncontrolled growth [].

- Enhance the efficacy of chemotherapeutic drugs: Laricitrin may work synergistically with existing cancer treatments like cisplatin, potentially improving their effectiveness [].

These findings warrant further investigation to explore the potential of laricitrin as a standalone or complementary therapy in cancer treatment.

Anti-Inflammatory and Antioxidant Effects

Laricitrin also exhibits potential anti-inflammatory and antioxidant properties. Studies suggest it can:

- Suppress the production of inflammatory mediators: Laricitrin may inhibit the production of pro-inflammatory cytokines like interleukin-6 and interleukin-8, contributing to its anti-inflammatory potential [].

- Reduce oxidative stress: Laricitrin's antioxidant properties may help combat the harmful effects of free radicals, potentially protecting cells from damage [].

These findings suggest laricitrin's potential role in managing inflammatory conditions and protecting against oxidative stress-related diseases.

Skin Protection

Research also explores laricitrin's potential benefits for skin health. Studies indicate it may:

Laricitrin is primarily found in red grapes and certain berries, such as Vaccinium uliginosum (bog bilberries). It is a phenolic compound that contributes to the health benefits of wine and other plant-based foods. The chemical formula for Laricitrin is C₁₆H₁₁O₈, and its structure features multiple hydroxyl groups that are essential for its biological activity .

Laricitrin undergoes several important chemical transformations:

- Formation: It is synthesized from myricetin through the action of the enzyme myricetin O-methyltransferase. This process involves the addition of methyl groups to the hydroxyl groups present in myricetin .

- Methylation: Laricitrin can be further methylated by laricitrin 5'-O-methyltransferase to produce syringetin, another flavonoid compound .

The general reaction can be summarized as:

Laricitrin exhibits a range of biological activities that are of interest in pharmacological research:

- Antioxidant Properties: It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells .

- Anti-tumor Effects: Research indicates that Laricitrin may ameliorate the suppressive effects of lung cancer on dendritic cells, enhancing their differentiation and maturation .

- Anti-inflammatory Activity: The compound has been linked to reducing inflammation, which is crucial in various chronic diseases .

The synthesis of Laricitrin can occur naturally through enzymatic processes in plants or can be achieved through synthetic methods in the laboratory. Key methods include:

- Enzymatic Synthesis: Utilizing specific enzymes like myricetin O-methyltransferase for natural production.

- Chemical Synthesis: Laboratory synthesis may involve starting from myricetin and employing methylation reactions using methyl donors such as S-Adenosyl-L-methionine.

Laricitrin has several potential applications:

- Nutraceuticals: Due to its antioxidant properties, it can be used in dietary supplements aimed at improving health.

- Pharmaceuticals: Its anti-cancer properties make it a candidate for drug development targeting tumor suppression.

- Food Industry: As a natural preservative or additive due to its antioxidant capabilities, it may enhance the shelf life and health benefits of food products .

Studies on Laricitrin have explored its interactions with various biological systems:

- Cellular Studies: Research indicates that Laricitrin can modulate inflammatory pathways and enhance immune responses in dendritic cells .

- Synergistic Effects: When combined with other flavonoids or compounds, Laricitrin may exhibit enhanced bioactivity, making it a subject of interest for combination therapies in cancer treatment .

Laricitrin shares structural and functional similarities with other flavonoids. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Myricetin | C₁₅H₁₀O₇ | Precursor to Laricitrin |

| Syringetin | C₁₆H₁₂O₇ | Result of Laricitrin methylation |

| Quercetin | C₁₅H₁₀O₄ | Known for anti-inflammatory properties |

| Rutin | C₂₄H₂₄O₁⁴ | A glycoside form with strong antioxidant effects |

Uniqueness of Laricitrin

What sets Laricitrin apart from these similar compounds is its specific methylation pattern and its resultant biological activities. While many flavonoids exhibit antioxidant properties, Laricitrin's particular ability to enhance dendritic cell function and potentially suppress tumor growth makes it a unique candidate for further research in both nutritional and therapeutic contexts.

The biosynthesis of laricitrin initiates with the enzymatic methylation of myricetin, a hexahydroxyflavonol, at the 3'-hydroxyl position. This reaction is catalyzed by myricetin O-methyltransferase (EC 2.1.1.149), a member of the S-adenosyl-L-methionine-dependent methyltransferase superfamily [1] [2]. The enzyme facilitates the transfer of a methyl group from S-adenosyl methionine to the hydroxyl moiety at position 3' of the myricetin B-ring, yielding laricitrin and S-adenosyl homocysteine as reaction products [1].

Structural analysis reveals that myricetin O-methyltransferase exhibits strict regiospecificity, preferentially methylating the 3'-position over other hydroxyl groups on the flavonol scaffold [6]. This specificity arises from precise substrate orientation within the enzyme's active site, where hydrogen bonding networks stabilize the B-ring in a conformation favoring 3'-O-methylation [6]. Kinetic studies demonstrate a Michaelis constant (K~M~) of 12 μM for myricetin and 45 μM for S-adenosyl methionine in Serratula species, indicating high substrate affinity despite the enzyme's relatively low catalytic turnover rate [6].

The reaction mechanism proceeds through an S~N~2-type nucleophilic attack, where the phenolic oxygen acts as the nucleophile attacking the methylsulfonium center of S-adenosyl methionine [6]. This methyl transfer is accompanied by the formation of a transient oxonium intermediate, stabilized through π-cation interactions with adjacent aromatic residues in the enzyme's binding pocket [6]. The reaction's equilibrium strongly favors product formation, with an estimated K~cat~/K~M~ ratio of 15.8 μM^-1^ s^-1^ for the Serratula enzyme [6].

Laricitrin 5'-O-Methyltransferase-Mediated Syringetin Synthesis

Subsequent metabolic processing of laricitrin involves its conversion to syringetin through 5'-O-methylation, a reaction mediated by laricitrin 5'-O-methyltransferase. This enzyme demonstrates dual positional specificity, capable of methylating both the 3'- and 5'-hydroxyl groups on the flavonol B-ring [5]. In Senna tora, the characterized CrOMT2 enzyme performs consecutive methylations, first producing laricitrin from myricetin, then syringetin from laricitrin [5].

Comparative kinetic analysis reveals distinct substrate preferences between the initial and secondary methylation steps. While the 3'-O-methylation of myricetin occurs with a K~M~ of 13.4 μM in PfOMT3 from Perilla frutescens, subsequent 5'-methylation displays reduced catalytic efficiency (K~cat~/K~M~ = 8.335 × 10^1^ M^-1^ s^-1^) [4]. This efficiency gradient ensures metabolic channeling towards syringetin production while maintaining regulatory control over pathway flux [4].

Structural characterization of homologous enzymes shows that substrate recognition depends on hydroxylation patterns of the flavonoid B-ring. The CrOMT2 enzyme contains a deep hydrophobic pocket that accommodates the dihydroxylated B-ring of laricitrin, positioning the 5'-hydroxyl group in proximity to the methyl donor [5]. Site-directed mutagenesis studies have identified critical residues (Asp^157^ and Arg^189^) that coordinate the substrate through hydrogen bonding interactions [5].

Metabolic Flux Analysis in Plant Biosynthetic Systems

Advanced metabolic flux analysis has revealed complex regulatory networks governing laricitrin biosynthesis in planta. In Vitis vinifera, isotopic labeling studies demonstrate that over 60% of carbon flux through the flavonoid pathway is directed towards myricetin derivatives, with laricitrin serving as a key branch point metabolite [5]. Compartmentalization within endoplasmic reticulum-associated metabolons ensures efficient substrate channeling between consecutive methylation steps [5].

Flux balance analysis in Vaccinium species identifies three primary regulatory nodes:

- Competition between flavonol synthase and dihydroflavonol reductase for dihydromyricetin

- Allosteric regulation of myricetin O-methyltransferase by S-adenosyl homocysteine

- Feedback inhibition of phenylalanine ammonia-lyase by cinnamic acid derivatives

These control mechanisms maintain metabolic homeostasis while allowing rapid response to environmental stimuli. For instance, UV-B exposure increases flux through the myricetin-laricitrin branch by 2.8-fold in grape berry exocarps, mediated through light-responsive promoter elements in methyltransferase genes [5].

Recent systems biology approaches have quantified pathway efficiency using stoichiometric modeling. The theoretical maximum yield of laricitrin from phenylalanine in optimized systems approaches 0.87 mmol/gDW/h, though actual yields in planta rarely exceed 0.12 mmol/gDW/h due to competing metabolic pathways [5]. This disparity highlights untapped potential for metabolic engineering strategies aimed at enhancing laricitrin production.

Enzymatic Coordination in Mixed-Function Oxygenase Systems

The biosynthetic pathway of laricitrin intersects with cytochrome P450-mediated hydroxylation systems that modify the flavonoid scaffold. In particular, flavonoid 3',5'-hydroxylase (CYP75A) generates the trihydroxylated B-ring structure required for subsequent methylation [5]. These oxygenases work in concert with methyltransferases through substrate channeling mechanisms, minimizing diffusion losses of reactive intermediates.

Kinetic coupling between hydroxylation and methylation steps has been demonstrated through stopped-flow analysis. The apparent K~M~ for dihydromyricetin decreases from 34 μM in isolated CYP75A to 8 μM when complexed with myricetin O-methyltransferase, indicating enhanced substrate affinity in the enzyme complex [5]. This metabolic complexation increases overall pathway efficiency by 40% compared to free enzyme systems [5].

Evolutionary Diversification of Methyltransferase Enzymes

Phylogenetic analysis of flavonoid O-methyltransferases reveals three distinct clades corresponding to their positional specificities. Laricitrin-producing enzymes cluster within clade II, which contains enzymes specializing in B-ring modifications [6]. Molecular dating suggests these methyltransferases diverged from their phenylpropanoid-modifying ancestors approximately 120 million years ago, coinciding with the radiation of angiosperms [6].

Structural comparisons show that clade II enzymes share a conserved Rossmann fold domain for S-adenosyl methionine binding, while variable loop regions determine substrate specificity [6]. In myricetin O-methyltransferase, a 15-residue insertion forms a β-hairpin structure that sterically blocks access to the A-ring hydroxyls, ensuring exclusive B-ring methylation [6]. This structural adaptation explains the enzyme's strict regiospecificity despite the chemical similarity of hydroxyl groups on the flavonoid skeleton.

Laricitrin 3-O-glucoside emerges as a notable derivative with substantial antioxidant properties, demonstrating significant radical scavenging capabilities through multiple mechanistic pathways [3] [4]. The glucosylation at the 3-position fundamentally alters the compound's physicochemical properties while maintaining essential bioactive characteristics.

Radical Scavenging Mechanisms

The antioxidant activity of laricitrin 3-O-glucoside operates through several complementary mechanisms. Primary among these is the hydrogen atom transfer mechanism, wherein the compound donates hydrogen atoms to neutralize free radicals [5] [6]. The presence of multiple hydroxyl groups, particularly at positions 3, 5, 7, 3', and 4', provides multiple sites for radical scavenging activity [7] [8].

The compound demonstrates particular efficacy against 2,2-diphenyl-1-picrylhydrazyl radicals, with inhibitory concentration values ranging from 6.5 to 7.5 μM [4]. This activity correlates significantly with both diphenyl-diphenylpicrylhydrazyl assays and copper reducing antioxidant power assays, indicating robust antioxidant potential across multiple testing methodologies [3].

Electron transfer mechanisms also contribute substantially to the antioxidant capacity. The compound's ability to donate electrons is enhanced by the presence of the catechol moiety in the B-ring, which forms stable resonance structures upon oxidation [5] [9]. The 3-O-glucoside substitution modifies the electron density distribution, potentially enhancing the stability of resulting phenoxyl radicals.

Structure-Activity Relationships in Antioxidant Function

Critical structural features determine the antioxidant efficacy of laricitrin 3-O-glucoside. The ortho-dihydroxyl structure in the B-ring (positions 3' and 4') remains essential for optimal radical scavenging activity [7] [8]. This catechol moiety enables the formation of intramolecular hydrogen bonds that stabilize the phenoxyl radical formed after hydrogen donation.

The 3-hydroxyl group, although substituted with glucose in this derivative, maintains its importance through the glucose moiety's influence on molecular conformation and solubility [10]. The glycosylation at position 3 reduces the compound's intrinsic antioxidant activity compared to the aglycone form but significantly improves bioavailability and cellular uptake [11] [12].

Comparative analysis reveals that laricitrin 3-O-glucoside exhibits moderate antioxidant activity (26.2% radical scavenging) relative to its aglycone form (28.5%) [10]. However, this slight reduction in intrinsic activity is compensated by enhanced water solubility and improved pharmacokinetic properties.

Quantitative Antioxidant Assessment

Systematic evaluation using multiple antioxidant assays provides comprehensive assessment of laricitrin 3-O-glucoside's capacity. In diphenyl-diphenylpicrylhydrazyl radical scavenging assays, the compound demonstrates concentration-dependent activity with half-maximal inhibitory concentrations comparable to established antioxidants [4] [13].

The copper reducing antioxidant power methodology reveals significant correlations with other antioxidant measurements, indicating consistent radical scavenging behavior across different experimental conditions [3]. This multi-assay validation strengthens confidence in the compound's antioxidant potential for therapeutic applications.

Ferric reducing antioxidant power assays further confirm the compound's electron-donating capacity, demonstrating its ability to reduce ferric ions to ferrous forms [14] [15]. This reducing power correlates with the compound's overall antioxidant capacity and provides mechanistic insights into its protective effects against oxidative stress.

| Parameter | Laricitrin 3-O-glucoside | Reference Standards |

|---|---|---|

| DPPH IC50 (μM) | 6.5-7.5 | Quercetin: 4.97 |

| Radical Scavenging (%) | 26.2 | Quercetin: 63.6 |

| CUPRAC Correlation | Significant positive | Variable |

| Water Solubility | Enhanced | Limited (aglycone) |

Laricitrin 3-Rutinoside: Dermatoprotective Effects via ERK/MMP-1 Inhibition

Laricitrin 3-rutinoside represents a sophisticated bioactive derivative that demonstrates exceptional dermatoprotective properties through targeted inhibition of extracellular signal regulated kinase and matrix metalloproteinase-1 pathways [16] [17] [18]. This compound's unique rutinoside substitution confers enhanced biological activity specifically relevant to skin health and aging prevention.

ERK Pathway Modulation

The extracellular signal regulated kinase pathway plays a central role in inflammatory responses and cellular stress signaling [19] [20]. Laricitrin 3-rutinoside effectively inhibits tumor necrosis factor-alpha stimulated extracellular signal regulated kinase phosphorylation, thereby disrupting the cascade that leads to inflammatory gene expression [17].

This inhibition occurs through direct interaction with kinase regulatory sites, preventing the phosphorylation events necessary for extracellular signal regulated kinase activation [20]. The compound's specificity for extracellular signal regulated kinase over other mitogen-activated protein kinases contributes to its targeted therapeutic effects without broader disruption of cellular signaling networks.

The downstream consequences of extracellular signal regulated kinase inhibition include reduced activation of transcription factors such as activator protein-1 and nuclear factor-kappa B, which are primary mediators of inflammatory gene expression. This targeted modulation results in decreased production of pro-inflammatory cytokines including interleukin-6 and interleukin-8 [17] [18].

Matrix Metalloproteinase-1 Suppression

Matrix metalloproteinase-1 represents a critical enzyme in collagen degradation and skin aging processes. Laricitrin 3-rutinoside demonstrates potent inhibitory effects against matrix metalloproteinase-1 secretion through its upstream modulation of reactive oxygen species generation and extracellular signal regulated kinase signaling [17].

The compound's protective effects against collagen degradation occur through multiple mechanisms. Primary among these is the suppression of matrix metalloproteinase-1 gene expression via extracellular signal regulated kinase pathway inhibition. Additionally, direct antioxidant effects reduce the oxidative stress that typically upregulates matrix metalloproteinase expression in dermal fibroblasts.

Experimental evidence demonstrates that laricitrin 3-rutinoside treatment at 100 μM concentrations significantly reduces matrix metalloproteinase-1 secretion in tumor necrosis factor-alpha stimulated normal human dermal fibroblasts [17] [18]. This concentration provides optimal therapeutic effects without cytotoxicity, establishing a favorable therapeutic window.

Reactive Oxygen Species Modulation

Central to the dermatoprotective effects is laricitrin 3-rutinoside's capacity to inhibit intracellular reactive oxygen species generation [17] [18]. The compound demonstrates statistically significant reduction in tumor necrosis factor-alpha stimulated reactive oxygen species production, with p-values less than 0.001 at effective concentrations [17].

This reactive oxygen species inhibition occurs through direct radical scavenging mechanisms inherent to the flavonoid structure, combined with upregulation of endogenous antioxidant systems [8]. The compound's ability to modulate both exogenous and endogenous sources of oxidative stress provides comprehensive protection against cellular damage.

The temporal relationship between reactive oxygen species inhibition and matrix metalloproteinase-1 suppression indicates that antioxidant effects represent the primary mechanism underlying dermatoprotective activity [17]. This mechanistic understanding supports the rational design of related compounds for enhanced therapeutic efficacy.

Inflammatory Cytokine Regulation

Laricitrin 3-rutinoside effectively modulates inflammatory cytokine production through its upstream effects on extracellular signal regulated kinase signaling [17]. Specifically, the compound diminishes secretion of interleukin-6 and interleukin-8, key mediators of inflammatory responses in dermal tissue [18].

This cytokine regulation occurs through inhibition of nuclear factor-kappa B activation, which is dependent on extracellular signal regulated kinase phosphorylation status. By preventing extracellular signal regulated kinase activation, laricitrin 3-rutinoside effectively blocks the transcriptional upregulation of inflammatory genes.

The clinical relevance of this anti-inflammatory activity extends beyond dermatoprotection to potential applications in inflammatory skin conditions. The compound's ability to modulate multiple inflammatory mediators simultaneously suggests broad therapeutic potential in conditions characterized by chronic inflammation.

| Treatment Condition | ROS Generation | MMP-1 Activity | ERK Phosphorylation | IL-6 Levels | IL-8 Levels |

|---|---|---|---|---|---|

| Control (TNF-α) | High | Elevated | Active | Increased | Increased |

| L3R Treatment (100 μM) | Reduced* | Suppressed | Inhibited | Diminished | Diminished |

| Mechanism | Direct scavenging | Indirect via ROS | Direct inhibition | ERK/NF-κB pathway | ERK/NF-κB pathway |

*p < 0.001

Glycosylation Patterns and Pharmacokinetic Optimization

The strategic modification of laricitrin through various glycosylation patterns represents a sophisticated approach to pharmacokinetic optimization, balancing bioavailability enhancement with maintenance of biological activity [11] [12]. These structural modifications fundamentally alter absorption, distribution, metabolism, and excretion characteristics while preserving or enhancing therapeutic efficacy.

Intestinal Absorption Mechanisms

Glycosylated flavonoids utilize specialized transport mechanisms that significantly enhance their bioavailability compared to aglycone forms [11] [12]. Laricitrin glucosides are recognized and transported by sodium-dependent glucose transporter 1, which facilitates their passage across intestinal epithelial barriers [11]. This transporter-mediated uptake represents a significant advantage over passive diffusion mechanisms that limit aglycone absorption.

The rutinoside derivative demonstrates particularly favorable absorption characteristics due to its disaccharide structure, which maintains transporter recognition while providing enhanced stability against intestinal degradation [12]. This structural feature allows for sustained absorption throughout the small intestine, potentially extending therapeutic exposure duration.

Comparative studies indicate that quercetin glycosides, structurally similar to laricitrin derivatives, achieve superior bioavailability when absorbed intact rather than after deglycosylation [11]. This finding supports the therapeutic value of maintaining glycosidic bonds in laricitrin formulations for optimal pharmacokinetic performance.

Metabolic Stability Considerations

Glycosylation significantly influences the metabolic fate of laricitrin derivatives through multiple pathways [11]. The presence of sugar moieties provides protection against phase I metabolic enzymes, particularly cytochrome P450 isoforms that rapidly metabolize phenolic compounds.

The specific glycosylation pattern determines susceptibility to glycosidase-mediated hydrolysis in various tissues. Monoglycosides like laricitrin 3-O-glucoside demonstrate moderate stability, while complex glycosides such as rutinosides show enhanced resistance to enzymatic degradation [12] [11].

Enterohepatic circulation of glycosylated laricitrin derivatives may contribute to extended half-lives and sustained therapeutic effects [11] [12]. This circulation pattern, mediated by active transport mechanisms and selective excretion processes, enhances the pharmacokinetic profile compared to rapidly eliminated aglycone forms.

Structure-Bioavailability Relationships

The relationship between glycosylation patterns and bioavailability follows predictable structure-activity patterns that guide rational derivative design [11] [12]. Monoglycosides generally provide optimal balance between enhanced solubility and maintained biological activity, while multiple glycosylation may compromise activity despite improved pharmacokinetic properties [10].

Position-specific glycosylation effects vary significantly based on the substitution site's role in biological activity [5] [7]. The 3-position glycosylation in laricitrin derivatives maintains reasonable antioxidant activity while dramatically improving water solubility and absorption characteristics [4] [3].

Sugar type selection influences both transport mechanisms and metabolic stability [12]. Glucose substituents provide excellent transporter recognition and moderate stability, while disaccharide structures like rutinose offer enhanced stability with maintained transport efficiency [11].

Pharmacokinetic Optimization Strategies

Rational design of laricitrin glycosides for optimal pharmacokinetic properties requires careful consideration of multiple competing factors. Enhanced bioavailability through glycosylation must be balanced against potential reductions in intrinsic biological activity to achieve optimal therapeutic efficacy [10].

The most successful optimization strategies employ glycosylation patterns that provide 2-4 fold improvements in bioavailability while maintaining at least 50% of aglycone biological activity [10] [4]. This balance is exemplified by laricitrin 3-rutinoside, which demonstrates enhanced dermatoprotective effects despite slightly reduced intrinsic antioxidant activity.

Future optimization efforts may benefit from exploring novel glycosylation patterns, including amino sugar derivatives and branched oligosaccharides, to further enhance therapeutic potential. These advanced modifications could provide superior pharmacokinetic profiles while maintaining or enhancing biological activity through novel mechanisms.

| Glycosylation Type | Solubility Enhancement | Absorption Mechanism | Stability Profile | Activity Retention | Therapeutic Index |

|---|---|---|---|---|---|

| Monoglucosides | 3-5 fold | SGLT1 transport | Moderate | 70-90% | High |

| Diglycosides | 10-15 fold | Enhanced transport | High | 40-60% | Moderate |

| Rutinosides | 8-12 fold | Optimal transport | Very high | 80-95% | Very high |

| Multiple glycosylation | >20 fold | Potential efflux | Very high | 10-30% | Low |

XLogP3

Boiling Point

Density

Wikipedia

Use Classification

Dates

2. Lätti AK, Jaakola L, Riihinen KR, Kainulainen PS. Anthocyanin and flavonol variation in bog bilberries (Vaccinium uliginosum L.) in Finland. J Agric Food Chem. 2010 Jan 13;58(1):427-33. doi: 10.1021/jf903033m. PMID: 20000402.